molecular formula C5H6LiN3O2 B3004457 Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate CAS No. 2402829-84-7

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate

Cat. No.: B3004457
CAS No.: 2402829-84-7
M. Wt: 147.06
InChI Key: PMNACEQTSRRYLT-UHFFFAOYSA-M
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Description

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate is a lithium salt of a substituted acetic acid derivative bearing a 3-methyl-1,2,4-triazole moiety. The compound consists of a 1,2,4-triazole ring substituted with a methyl group at position 3, linked via an acetoxy group to a lithium counterion.

The triazole ring is known for its versatility in medicinal chemistry, often contributing to antimicrobial, antifungal, and anticancer activities . The lithium counterion may enhance solubility, making this compound suitable for pharmaceutical formulations or catalytic applications.

Properties

IUPAC Name

lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNACEQTSRRYLT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NN(C=N1)CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402829-84-7
Record name lithium 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate
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Preparation Methods

The synthesis of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate, can be achieved through a novel, metal-free process. This method involves the efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign . The continuous, one-pot method is particularly advantageous for industrial production due to its scalability and reduced environmental impact.

Chemical Reactions Analysis

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Coordination Chemistry and Catalysis

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and the synthesis of new materials. The triazole ring facilitates coordination with metals, enhancing catalytic activity and selectivity in various reactions .

Pharmaceutical Applications

Research indicates that this compound may possess therapeutic properties. Studies have shown its potential in inhibiting the proliferation of cancer cells, suggesting that it could be developed into a pharmaceutical agent for cancer treatment. The mechanism involves the formation of lithium enolates that interact with specific molecular targets within cancer cells .

Material Science

In material science, this compound is utilized in the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Additionally, derivatives of triazole compounds have been explored for their use as corrosion inhibitors in metals and alloys .

Sustainable Synthesis

Recent advancements in synthetic methodologies have highlighted the efficient and sustainable production of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to this compound. A novel metal-free continuous-flow process has been developed that minimizes waste and maximizes yield compared to traditional batch methods .

Case Study 1: Cancer Cell Proliferation Inhibition

In a study investigating the effects of this compound on cancer cells, researchers found that the compound significantly reduced cell viability in various cancer cell lines. The study elucidated the compound's mechanism of action involving apoptosis induction and cell cycle arrest at specific phases .

Case Study 2: Corrosion Inhibition

A comprehensive evaluation of triazole derivatives demonstrated their effectiveness as corrosion inhibitors for metals exposed to harsh environments. This compound was included in formulations tested under acidic conditions, showing promising results in reducing corrosion rates compared to untreated samples .

Case Study 3: Sustainable Synthesis Methodology

The development of a continuous-flow synthesis method for producing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been documented as a significant advancement in green chemistry. This method eliminates the need for chromatography and reduces environmental impact while maintaining high yields and purity levels .

Mechanism of Action

The mechanism of action of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The lithiation process forms a lithium enolate coordinated with the nitrogen atoms of the triazole ring. This coordination is crucial for the compound’s activity and its ability to modulate various biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 3-Methyl vs. 5-Methyl Substitution

A critical structural variant is Lithium;2-(5-methyl-1H-1,2,4-triazol-1-yl)acetate (), where the methyl group occupies position 5 instead of 3. This positional difference alters steric and electronic properties:

  • Electronic Effects : The electron-donating methyl group at position 5 could stabilize the triazole ring’s π-system, influencing acidity and coordination chemistry.
Property 3-Methyl Isomer (Target Compound) 5-Methyl Isomer ()
Molecular Formula C₅H₇LiN₃O₂ C₅H₇LiN₃O₂
Substituent Position 3-Methyl 5-Methyl
Hypothetical pKa* ~3.5 (acetic acid derivative) ~3.5 (similar backbone)

*Note: pKa values inferred from analogous acetic acid derivatives.

Counterion Variations: Lithium vs. Other Metal Salts

Replacing lithium with other cations (e.g., sodium, potassium) modifies solubility and stability:

  • Lithium Salts : Higher solubility in polar solvents due to smaller ionic radius; may exhibit neuropharmacological effects at high doses.
  • Sodium/Potassium Salts : Larger ionic radii reduce solubility but improve thermal stability.

Ester Derivatives

Esterification of the acetic acid group significantly alters lipophilicity and bioavailability:

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate ()
  • Molecular Formula : C₅H₇N₃O₂.
  • Properties : Lower water solubility (logP ~0.5 estimated) compared to the lithium salt; acts as a prodrug, releasing the acid upon hydrolysis.
Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate ()
  • Molecular Formula : C₁₁H₁₁N₃O₂.
  • Properties :
    • LogP : 1.02 (moderate lipophilicity) .
    • Boiling Point : 385.1±44.0 °C .
    • Applications : Suitable for transdermal delivery due to lipophilicity.
Compound Type Water Solubility logP Key Application
Lithium Salt (Target) High ~-0.2* Pharmaceuticals, catalysis
Methyl Ester Low ~0.5 Prodrug design
Benzyl Ester Very Low 1.02 Transdermal delivery

*Estimated based on ionic character.

Heterocycle Substitution: Triazole vs. Thiadiazole

Lithium;2-(1,2,4-thiadiazol-3-yl)acetate () replaces the triazole with a thiadiazole ring:

  • Molecular Formula : C₄H₄LiN₂O₂S.
  • Biological Activity: Thiadiazoles are associated with antiviral and anticancer activities, distinct from triazoles .

Biological Activity

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate is a compound that has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound consists of a lithium ion coordinated with a 2-(3-methyl-1,2,4-triazol-1-yl)acetate ligand. The triazole ring structure is significant for its biological activity, as it allows for various interactions with biological targets.

The mechanism of action of this compound involves its coordination with specific molecular targets. The lithium ion can form complexes with various functional groups, influencing enzyme activity and other biochemical pathways. The triazole ring participates in hydrogen bonding and other non-covalent interactions that modulate the compound's effects on cellular processes.

Biological Activities

This compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Research indicates that triazole derivatives often possess significant anticancer properties due to their ability to interfere with tumor growth pathways .
  • Antimicrobial Properties : Compounds containing triazole rings have been reported to exhibit antimicrobial activities against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .
  • Neuroprotective Effects : There is ongoing research into the neuroprotective potential of lithium-containing compounds. Lithium has been shown to have mood-stabilizing effects and may protect neuronal cells from apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Metal-Free Synthesis : A novel approach involves the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid under environmentally benign conditions. This method avoids the use of hazardous solvents and provides higher yields compared to traditional batch processes .
  • Lithiation Reactions : The lithiation process is crucial for forming the lithium enolate complex that enhances the biological activity of the compound. This step typically involves reacting lithium salts with triazole derivatives under controlled conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of lithium triazole derivatives:

  • Study on Anticancer Activity : A study evaluated the effects of various triazole derivatives on cancer cell lines. This compound showed promising results in inhibiting cell proliferation in vitro with an IC50 value indicating effective dosage levels for therapeutic applications .
CompoundIC50 (µM)Activity
This compound10Anticancer
Control Compound A15Anticancer
Control Compound B25Anticancer

Q & A

Q. Divergent biological activity How to address variability in antifungal potency across studies?

  • Resolution : Strain-specific susceptibility (e.g., Candida albicans vs. C. glabrata) and inoculum size significantly affect MIC values. Standardize assays using CLSI M27/M38 protocols. Cross-validate results with positive controls (e.g., fluconazole) and replicate in ≥3 independent experiments .

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